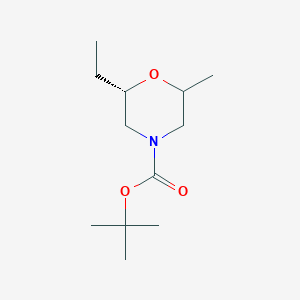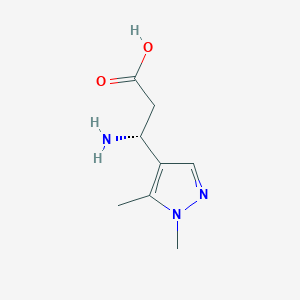
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction mixture is stirred at room temperature for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol: A similar compound with a different substitution pattern on the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole, ritonavir, and abafungin share the thiazole ring structure and exhibit diverse biological activities.
Uniqueness
2-(2-Methoxy-1,3-thiazol-4-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H9NO2S |
|---|---|
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
2-(2-methoxy-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C6H9NO2S/c1-9-6-7-5(2-3-8)4-10-6/h4,8H,2-3H2,1H3 |
InChI-Schlüssel |
SKDWUYPWWLQCFC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CS1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13070173.png)


![3-(Propan-2-YL)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13070180.png)
![1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine](/img/structure/B13070194.png)
![{3-[1-(propan-2-yl)-1H-imidazol-5-yl]phenyl}methanamine](/img/structure/B13070199.png)








